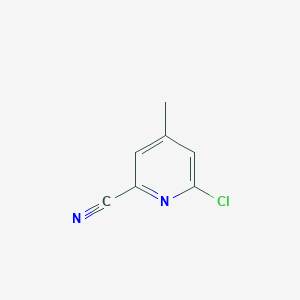

6-Chloro-4-methylpicolinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGINIKEPIBBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629521 | |

| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209858-74-2 | |

| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 6-Chloro-4-methylpicolinonitrile: A Senior Application Scientist's In-depth Technical Guide

Introduction: The Strategic Importance of 6-Chloro-4-methylpicolinonitrile

This compound stands as a pivotal intermediate in the synthesis of a variety of agrochemicals, particularly herbicides and pesticides, where it serves as a key building block for complex, biologically active molecules.[1] Its strategic importance necessitates robust, scalable, and economically viable synthetic routes. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and specific purity requirements. This guide will delve into three primary strategies:

-

The Sandmeyer Reaction: A Classic and Versatile Approach

-

From Picoline Derivatives: A Pathway of Progressive Functionalization

-

Modern Catalytic Cyanation: An Efficient and Direct Method

Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide or cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3][4] This pathway is particularly advantageous when the corresponding amino-substituted precursor is readily accessible.

Causality Behind Experimental Choices

The success of the Sandmeyer reaction hinges on the careful control of reaction conditions. The initial diazotization of the aromatic amine must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent displacement of the diazonium group with a chloride ion is catalyzed by copper(I) chloride, which proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][5]

Logical Relationship: Sandmeyer Reaction Pathway

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Diazotization of 6-Amino-4-methylpicolinonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-amino-4-methylpicolinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).

Step 2: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[5]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Pathway 2: From Picoline Derivatives

This strategy involves the sequential functionalization of a readily available picoline starting material. A common precursor in this route is 2-chloro-6-(trichloromethyl)pyridine, which can be synthesized from α-picoline.[6][7] The trichloromethyl group can then be converted to the desired nitrile functionality.

Causality Behind Experimental Choices

The initial chlorination of α-picoline to form 2-chloro-6-(trichloromethyl)pyridine is a radical reaction that requires careful control of temperature and the chlorine to picoline ratio to achieve high yields and selectivity.[7] The subsequent conversion of the trichloromethyl group to a nitrile can be achieved through various methods, including ammoxidation or hydrolysis to the carboxylic acid followed by dehydration of the corresponding amide.

Logical Relationship: Picoline Derivative Pathway

Caption: Synthesis of this compound from α-picoline.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine

Note: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

A detailed procedure for the synthesis of 2-chloro-6-trichloromethyl pyridine from α-picoline hydrochloride and excess chlorine in a diluent at elevated temperatures is described in US Patent 4,487,935A.[7] This process requires specialized equipment for handling gaseous chlorine and high-temperature reactions.

Step 2: Hydrolysis to 6-Chloro-4-methylpicolinic Acid

-

Carefully add 2-chloro-6-(trichloromethyl)pyridine to concentrated sulfuric acid.

-

Heat the mixture with stirring. The reaction progress can be monitored by quenching an aliquot in water and analyzing the precipitate.

-

Upon completion, pour the reaction mixture onto ice and collect the precipitated 6-chloro-4-methylpicolinic acid by filtration.

Step 3: Amidation

-

Suspend 6-chloro-4-methylpicolinic acid in a suitable solvent like toluene.

-

Add thionyl chloride dropwise and heat the mixture to reflux to form the acid chloride.

-

Cool the reaction mixture and carefully add it to a solution of aqueous ammonia to form 6-chloro-4-methylpicolinamide.

Step 4: Dehydration to this compound

-

Mix 6-chloro-4-methylpicolinamide with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

-

Heat the mixture under vacuum to distill the this compound.

Pathway 3: Modern Catalytic Cyanation

Palladium-catalyzed cyanation reactions have emerged as powerful and versatile methods for the synthesis of aryl nitriles from aryl halides.[8] This approach offers high functional group tolerance and often proceeds under milder conditions compared to traditional methods.

Causality Behind Experimental Choices

This pathway would likely start from 2,6-dichloro-4-methylpyridine. The selective cyanation at the 2-position can be achieved by leveraging the electronic properties of the pyridine ring and careful selection of the palladium catalyst and ligands. The use of a less toxic cyanide source, such as potassium ferrocyanide, is also a significant advantage of modern methods.[9]

Logical Relationship: Catalytic Cyanation Pathway

Caption: Palladium-catalyzed cyanation for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

-

In a glovebox, charge a reaction vessel with 2,6-dichloro-4-methylpyridine (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide).

-

Add a dry, deoxygenated solvent (e.g., toluene, dioxane).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Wash the celite pad with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Data Summary: A Comparative Overview

| Pathway | Starting Material | Key Reagents | Advantages | Challenges |

| Sandmeyer Reaction | 6-Amino-4-methylpicolinonitrile | NaNO₂, CuCl | Well-established, versatile | Unstable diazonium intermediate, use of stoichiometric copper salts |

| From Picoline Derivatives | α-Picoline | Cl₂, H₂SO₄, SOCl₂, NH₄OH | Readily available starting material | Harsh reaction conditions, multiple steps, potential for side products |

| Catalytic Cyanation | 2,6-Dichloro-4-methylpyridine | Pd catalyst, ligand, cyanide source | High efficiency, mild conditions, functional group tolerance | Catalyst cost, sensitivity to air and moisture, potential for catalyst poisoning |

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of this compound can be successfully achieved through multiple strategic pathways. The classical Sandmeyer reaction offers a reliable and well-understood method, particularly when the corresponding amine is accessible. The route from picoline derivatives, while involving more steps and harsher conditions, utilizes a readily available and inexpensive starting material. For processes demanding high efficiency and milder conditions, modern palladium-catalyzed cyanation presents a compelling alternative, though it may require more specialized reagents and techniques. The ultimate choice of synthetic strategy will depend on a careful evaluation of factors such as cost, scale, available equipment, and the specific requirements of the final product.

References

-

Sandmeyer reaction. In: Wikipedia. Accessed January 18, 2026. [Link][2]

-

Sandmeyer Reaction. Organic Chemistry Portal. Accessed January 18, 2026. [Link][3]

-

This compound. MySkinRecipes. Accessed January 18, 2026. [Link][1]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. 2021. [Link][4]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Accessed January 18, 2026. [Link][10]

-

CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine. Google Patents. Accessed January 18, 2026. [6]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Org. Lett. 2013. [Link][8]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. 2020. [Link]

- Beletskaya, I. P.; Sigeev, A. S.; Peregudov, A. S.; Petrovskii, P. V. Synthesis2007, 2534-2538.

-

US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine. Google Patents. Accessed January 18, 2026. [7]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 6-Chloro-4-methylpicolinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methylpicolinonitrile is a substituted pyridine derivative that serves as a key building block in the synthesis of a variety of agrochemical and pharmaceutical compounds.[1] Its chemical structure, featuring a chlorinated pyridine ring with a methyl group and a nitrile functional group, offers multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in modern drug discovery and crop protection.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a nitrile group (-C≡N), at the 4-position with a methyl group (-CH3), and at the 6-position with a chlorine atom (-Cl).

Molecular Formula: C₇H₅ClN₂[1][2][3][4]

Molecular Weight: 152.58 g/mol [1][2][3][4]

CAS Number: 209858-74-2[1][2][3][4]

A summary of the known physicochemical properties of this compound is provided in the table below. It is important to note that while some data is directly reported for this compound, other parameters are predicted or inferred from closely related analogues.

| Property | Value | Source |

| Appearance | White to off-white solid | [5] |

| Melting Point | 77-78 °C (for a related compound) | [6] |

| Boiling Point | 283.6 °C at 760 mmHg | [1][2][5] |

| Solubility | Data not explicitly available, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Storage Temperature | 2-8°C | [1][2][5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon of the nitrile group would appear in the characteristic downfield region (typically 115-125 ppm). The chemical shifts of the pyridine ring carbons would be influenced by the positions of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine, the methyl group, or the nitrile group. The presence of a chlorine atom would be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third of the M+ peak.

Synthesis of this compound

A common synthetic route to this compound likely involves the chlorination and subsequent cyanation of a suitable 4-methylpyridine precursor. A plausible synthetic pathway, based on established organic chemistry principles, is outlined below. The starting material for this proposed synthesis is 4-methyl-2-picoline-N-oxide.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Chlorination of 4-methyl-2-picoline-N-oxide

-

To a solution of 4-methyl-2-picoline-N-oxide in a suitable solvent such as dichloromethane, slowly add a chlorinating agent like phosphorus oxychloride (POCl₃) at a controlled temperature, typically 0°C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed for several hours to ensure complete conversion.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate solution.

-

The product, 2,6-dichloro-4-methylpyridine, is then extracted with an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Cyanation of 2,6-dichloro-4-methylpyridine

-

The purified 2,6-dichloro-4-methylpyridine is dissolved in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A cyanide source, such as sodium cyanide or potassium cyanide, is added to the solution.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120°C) and stirred for several hours. The reaction should be carried out under a fume hood with appropriate safety precautions due to the toxicity of cyanide salts.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled to room temperature and poured into water.

-

The product, this compound, is then extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity this compound.

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] The presence of the chloro, methyl, and nitrile groups provides multiple avenues for synthetic transformations.

Agrochemicals

This compound is a key precursor for the development of novel herbicides and pesticides.[1][2] The pyridine core is a common scaffold in many commercial agrochemicals. The chlorine atom can be displaced by various nucleophiles to introduce different functionalities, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to a diverse range of potential active ingredients for crop protection. For instance, certain 6-(poly-substituted aryl)-4-aminopicolinates, which have shown significant herbicidal activity, could potentially be synthesized from intermediates derived from this compound.[7]

Pharmaceuticals

In the realm of drug discovery, this compound serves as a versatile starting material for the synthesis of new therapeutic agents.[1][2] The nitrile group is a particularly interesting pharmacophore, as it can act as a hydrogen bond acceptor and is a bioisostere for other functional groups. Furthermore, the chlorinated pyridine moiety is present in numerous FDA-approved drugs. The ability to perform nucleophilic substitution at the 6-position allows for the introduction of various side chains, which can be tailored to interact with specific biological targets.

Sources

- 1. This compound [myskinrecipes.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | 209858-74-2 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloro-4-methylpicolinonitrile (CAS Number 209858-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methylpicolinonitrile, with the CAS number 209858-74-2, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of chemical compounds. Its structural features, including a chlorinated pyridine ring, a methyl group, and a nitrile functional group, make it a versatile building block in both the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of its known properties, synthesis, and applications, with a focus on its role as a precursor to more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 209858-74-2 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Boiling Point | 283.6°C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests several plausible synthetic routes based on established pyridine chemistry. A likely approach involves the chlorination and cyanation of a suitable 4-methylpyridine precursor.

A general proposed synthesis workflow is outlined below:

Caption: A plausible synthetic workflow for this compound.

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing further avenues for derivatization.

Applications in Synthesis

The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with potential biological activity.[1]

Agrochemical Synthesis

This compound is a valuable precursor in the development of novel herbicides and pesticides.[1] The pyridine scaffold is a common feature in many agrochemicals, and the specific substitution pattern of this compound allows for the systematic modification to optimize efficacy and selectivity against target pests and weeds.[2] For instance, the chloro and nitrile groups can be transformed to introduce pharmacophores known to interact with biological targets in insects or plants.

Pharmaceutical Research

In the pharmaceutical sector, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The nitrile group, in particular, is a versatile functional group in medicinal chemistry, known to participate in key binding interactions with enzyme active sites.[3] Derivatives of this compound could potentially be explored for a range of therapeutic areas, depending on the subsequent modifications to the core structure. While direct biological activity of this compound has not been reported, related chlorinated pyridine and quinoline derivatives have shown promise in various contexts, including antitubercular applications.[4]

Biological Activity of Derivatives

There is currently no publicly available data on the specific biological activity or mechanism of action of this compound itself. Its significance is derived from the biological activities of the compounds synthesized from it. For example, various substituted nicotinonitriles, the class of compounds to which it belongs, have been investigated for their antimicrobial properties.[5] The overarching strategy is to utilize this compound as a scaffold to be elaborated into molecules with desired biological functions.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon would appear in the characteristic downfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other notable bands would include those for C-H stretching and bending, C=C and C=N stretching of the aromatic ring, and a C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.

Safety and Handling

Based on information from suppliers, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives. While direct biological activity data for this compound is lacking, its importance as a building block for creating novel, biologically active molecules is well-established. Future research and development in these areas will likely continue to utilize this compound as a key starting material.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- European Patent Office. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

-

Jeschke, P. (2021). The continuing significance of chiral agrochemicals. Pest Management Science, 77(9), 3876-3896. [Link]

-

Pichat, L., & Audinot, M. (1975). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds, 11(4), 547-555. [Link]

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Google Patents. (n.d.). Synthetic method of pesticide intermediate 2-chloro-4-formyl valeronitrile.

-

El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]

-

S. K. S. Parashar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130528. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

Martinez-Alonso, M., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 28(21), 7356. [Link]

-

NIST. (n.d.). 6-Chloro-4-chromanone. Retrieved from [Link]

-

Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of ChemTech Research, 5(5), 2269-2275. [Link]

-

PubChem. (n.d.). Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Retrieved from [Link]

-

University of Manitoba. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(3), 441-449. [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

PubChem. (n.d.). 6-Chloro-4-methylpyridine-2-carboxylic acid. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2009). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Bioorganic & Medicinal Chemistry, 17(4), 1474-1480. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]

-

PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]

-

NIST. (n.d.). Anthraquinone, 1-chloro-5-nitro. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloro-4-chromanone. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of 6-Chloro-4-methylpicolinonitrile

Introduction

6-Chloro-4-methylpicolinonitrile is a versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a chlorine atom, a methyl group, and a nitrile group on a pyridine ring imparts a rich and varied reactivity profile. This guide provides an in-depth exploration of the core reactive principles of this molecule, offering both mechanistic understanding and practical, field-tested protocols for its derivatization. Understanding the electronic interplay of its functional groups is paramount for researchers aiming to leverage this scaffold in the synthesis of novel, high-value compounds.[1][2]

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, a characteristic further amplified by the electron-withdrawing nature of the nitrile group and the chloro substituent. This electronic landscape dictates the primary modes of reactivity, which will be explored in detail throughout this guide.

I. Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity

The most prominent and synthetically useful reaction of this compound is nucleophilic aromatic substitution (SNAr).[2][3] The chlorine atom at the 6-position is an excellent leaving group, and the pyridine ring is activated towards nucleophilic attack. This is analogous to the reactivity of chloropyridines, which are commonly used in SNAr reactions.[3]

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring help to stabilize this intermediate through resonance.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the Meisenheimer complex. The electron-withdrawing nature of the nitrile group plays a crucial role in activating the ring for this transformation.[6][7]

Experimental Protocol: General Procedure for SNAr with Amines

This protocol provides a general framework for the substitution of the 6-chloro group with a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine)

-

Anhydrous solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

-

Add the anhydrous solvent and stir to dissolve.

-

Add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant A (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 6 | 92 |

| Piperidine | Cs₂CO₃ | DMSO | 80 | 4 | 95 |

| Aniline | K₂CO₃ | NMP | 120 | 12 | 78 |

Logical Workflow for SNAr Reactions

Caption: A generalized workflow for nucleophilic aromatic substitution reactions.

II. Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The chloro-substituted pyridine ring of this compound is an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions.[8][9] These reactions provide powerful methods for the formation of C-C and C-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10] This reaction is widely used for the formation of biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 eq).

-

Add the degassed solvent mixture.

-

Heat the reaction to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.[11]

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 110 | 88 |

Other Important Cross-Coupling Reactions

-

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[11]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl halide and an amine.

-

Heck Coupling: This reaction forms a carbon-carbon bond between the aryl halide and an alkene.[11]

Cross-Coupling Reaction Pathway

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

III. Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.[2]

-

Acidic Hydrolysis: Typically requires strong acid (e.g., H₂SO₄, HCl) and elevated temperatures.

-

Basic Hydrolysis: Often carried out with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solvent.

Reduction

The nitrile group can be reduced to a primary amine using various reducing agents.[2]

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.

-

Chemical Reduction: Using reagents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a catalyst.

Conclusion

This compound is a highly valuable building block in modern organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 6-position, a wide array of metal-catalyzed cross-coupling reactions, and transformations of the versatile nitrile group. A thorough understanding of the electronic properties and reactivity patterns of this molecule empowers researchers to design and execute efficient synthetic routes to novel compounds with potential applications in drug discovery and agrochemical development. The protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and innovation in the derivatization of this important heterocyclic scaffold.

References

-

Nucleophilic Aromatic Substitution - YouTube. (2019). Retrieved from [Link]

-

nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025). Retrieved from [Link]

-

Metal-Catalyzed Cross-Coupling Reactions and More | Request PDF - ResearchGate. (2015). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017). Retrieved from [Link]

-

Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. (2024). Retrieved from [Link]

-

Nucleophilic aromatic substitution | chemical reaction - Britannica. (n.d.). Retrieved from [Link]

-

Metal-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books. (n.d.). Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy this compound | 209858-74-2 [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Chloro-4-methylpicolinonitrile Derivatives and Analogs for Drug Discovery and Development

This guide provides a comprehensive technical overview of 6-chloro-4-methylpicolinonitrile and its derivatives, a chemical scaffold of increasing interest to researchers, medicinal chemists, and professionals in drug development and agrochemical research. We will delve into the synthesis, structure-activity relationships (SAR), and biological applications of this versatile heterocyclic core, offering field-proven insights and detailed methodologies.

Introduction: The Versatility of the Picolinonitrile Scaffold

The picolinonitrile framework, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry and agrochemical design.[1] The presence of the nitrogen atom in the pyridine ring imparts basicity and polarity, while the cyano group can participate in various chemical transformations and act as a key interacting moiety with biological targets.[2][3] The specific compound, this compound, offers several strategic advantages for chemical library synthesis and lead optimization. The chlorine atom at the 6-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The methyl group at the 4-position can influence the compound's lipophilicity and metabolic stability, while also providing a point for further derivatization.

This guide will explore the chemical space around the this compound core, providing a roadmap for the design and synthesis of novel derivatives with potential therapeutic and agricultural applications.

Synthesis of this compound and Its Derivatives

The synthetic accessibility of a chemical scaffold is a critical factor in its utility for drug discovery. This compound itself can be synthesized through various routes, often starting from commercially available pyridines. A common approach involves the chlorination and subsequent cyanation of a suitable 4-methylpyridine precursor.

General Synthetic Strategies for Derivatization

The primary point of diversification for the this compound core is the nucleophilic aromatic substitution (SNAr) at the 6-position. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the chlorine atom for displacement by a variety of nucleophiles.

dot

Caption: General workflow for the synthesis of 6-substituted-4-methylpicolinonitrile derivatives via nucleophilic aromatic substitution.

Representative Experimental Protocol: Synthesis of 6-Amino-4-methylpicolinonitrile Derivatives

This protocol provides a general method for the synthesis of 6-amino-substituted derivatives, which are common intermediates in the development of kinase inhibitors and other biologically active molecules.[4][5]

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, morpholine, piperazine)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

-

Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the desired amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine and the solvent used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-4-methylpicolinonitrile derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationships (SAR)

The systematic exploration of how structural modifications to a lead compound affect its biological activity is a cornerstone of medicinal chemistry. For this compound derivatives, the SAR can be dissected by considering modifications at three key positions: the 6-position, the 4-position (methyl group), and the 2-position (cyano group).

Modifications at the 6-Position

The 6-position offers the most facile and diverse point of modification. The nature of the substituent introduced here has a profound impact on the molecule's biological activity.

| Substituent at 6-Position | General Effect on Biological Activity (Inferred from related scaffolds) | Key Interactions | Potential Therapeutic Areas |

| Small amines (e.g., -NH2, -NHMe) | Often serves as a hydrogen bond donor, crucial for kinase hinge-binding.[6] | Hydrogen bonding | Kinase inhibitors (Oncology) |

| Anilines (substituted) | Can provide additional hydrophobic and electronic interactions. Substituents on the aniline ring allow for fine-tuning of potency and selectivity.[7] | Pi-stacking, hydrophobic interactions | Kinase inhibitors, Anti-inflammatory |

| Heterocycles (e.g., piperazine, morpholine) | Can improve solubility and pharmacokinetic properties. The second nitrogen in piperazine allows for further derivatization.[8] | Hydrogen bonding, improved ADME properties | CNS disorders, Oncology |

| Alkoxy or Aryloxy groups | Can modulate lipophilicity and introduce new interaction points. | Hydrophobic interactions | Agrochemicals (Fungicides)[5][9] |

Modifications at the 4-Position (Methyl Group)

While less commonly explored than the 6-position, modifications to the 4-methyl group can influence the compound's properties. For instance, replacement with a trifluoromethyl group can alter electronic properties and improve metabolic stability.

Modifications at the 2-Position (Cyano Group)

The cyano group is often a critical pharmacophoric element. It can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target's active site.[10] In some cases, it can be hydrolyzed to a carboxamide or carboxylic acid to explore different binding modes.

Biological Activities and Mechanisms of Action

Derivatives of the cyanopyridine scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.[2][3]

Kinase Inhibition

A significant body of research points to cyanopyridine derivatives as potent inhibitors of various protein kinases.[6][11] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyridine motif, which can be readily generated from this compound, is a well-established hinge-binding fragment in many kinase inhibitors.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review: Biological activities of novel cyanopyridine derivatives | Semantic Scholar [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. 3D-QSAR and Molecular Docking Studies on Derivatives of MK-0457, GSK1070916 and SNS-314 as Inhibitors against Aurora B Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

The Strategic deployment of 6-Chloro-4-methylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both synthetic tractability and potent biological activity is insatiable. Among the myriad of heterocyclic building blocks, 6-Chloro-4-methylpicolinonitrile has emerged as a molecule of significant interest. Its unique combination of a reactive chlorine atom, a versatile nitrile group, and a substituted pyridine core provides a powerful platform for the construction of complex and biologically active molecules. This technical guide will delve into the potential applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. We will explore the chemical logic behind its utility, provide illustrative synthetic protocols, and discuss the biological rationale for its incorporation into drug candidates.

Core Chemical Attributes and Strategic Advantages

The medicinal chemistry utility of this compound is rooted in its distinct chemical features, which allow for a range of strategic synthetic manipulations.

-

The Reactive 6-Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amine-containing fragments, a common strategy in the elaboration of drug-like molecules. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen further activate the chloro-substituent towards nucleophilic attack.

-

The Versatile Nitrile Group: The nitrile functionality is a valuable precursor to a variety of other chemical moieties. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, among other transformations. In the context of drug design, the nitrile group can also act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets.[1]

-

The Substituted Pyridine Core: The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in a range of non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. The methyl group at the 4-position can provide additional steric bulk and influence the overall conformation of the molecule, which can be crucial for achieving target selectivity.

Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

Protein kinases have become one of the most important classes of drug targets, particularly in oncology.[2] The dysregulation of kinase signaling pathways is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a major focus of modern drug discovery. The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors for several reasons:

-

Scaffold for ATP-Competitive Inhibition: The pyridine core can mimic the purine ring of ATP, allowing molecules derived from this scaffold to bind to the ATP-binding site of kinases.[2]

-

Vector for Covalent Inhibition: The reactive chloro group provides a handle for the development of covalent inhibitors. These inhibitors can form a permanent bond with a reactive cysteine residue in or near the ATP-binding site of a kinase, leading to irreversible inhibition and prolonged target engagement.

-

Modulation of Physicochemical Properties: The substituents on the picolinonitrile ring can be readily modified to optimize the drug-like properties of the resulting inhibitors, such as solubility, permeability, and metabolic stability.

To illustrate the utility of this compound in this context, we will consider a hypothetical, yet representative, synthesis of a kinase inhibitor targeting a cysteine residue.

Illustrative Synthetic Protocol: Synthesis of a Covalent Kinase Inhibitor

This protocol outlines a plausible multi-step synthesis of a hypothetical covalent kinase inhibitor, "Kinovale," starting from this compound.

Step 1: Nucleophilic Aromatic Substitution with a Diamine Linker

-

To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Boc-1,4-diaminobutane (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the amine intermediate.

Step 3: Acrylamide Warhead Installation

-

To a solution of the amine intermediate from Step 2 in dichloromethane (DCM), add triethylamine (3.0 eq) and cool to 0 °C.

-

Slowly add acryloyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final covalent kinase inhibitor, "Kinovale."

Targeted Signaling Pathway: Covalent Inhibition of a Kinase

The synthesized inhibitor, "Kinovale," is designed to target a kinase with an accessible cysteine residue in its ATP-binding pocket. The acrylamide moiety acts as a Michael acceptor, reacting with the thiol group of the cysteine to form a covalent bond. This irreversible inhibition blocks the kinase's activity, thereby disrupting the downstream signaling pathway.

Caption: Covalent inhibition of a target kinase by "Kinovale" disrupts a key signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5ClN2 |

| Molecular Weight | 152.58 g/mol |

| CAS Number | 209858-74-2 |

| Appearance | White to off-white solid |

| Boiling Point | ~283.6 °C at 760 mmHg |

| Solubility | Soluble in most organic solvents |

Table 2: Representative Kinase Inhibition Data for "Kinovale"

| Kinase Target | IC50 (nM) | Assay Type |

| Target Kinase (with Cys) | 5 | Biochemical |

| Target Kinase (Cys to Ser mutant) | >10,000 | Biochemical |

| Related Kinase 1 | 520 | Biochemical |

| Related Kinase 2 | >5,000 | Cellular |

Experimental Workflows

Caption: A typical workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a reactive chloro group, a modifiable nitrile functionality, and a biologically relevant pyridine core makes it an ideal starting point for the synthesis of targeted therapeutics, particularly covalent kinase inhibitors. The ability to readily introduce diverse functionalities through nucleophilic aromatic substitution and subsequent manipulation of the nitrile group allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. As the drive for more effective and targeted therapies continues, the strategic deployment of scaffolds like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

-

Sharrow, A. C., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(8), 1333–1340. [Link]

-

Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(21), 7902–7917. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-methylpicolinonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-4-methylpicolinonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Designed for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the methodologies and experimental protocols for acquiring and interpreting this critical analytical data, ensuring scientific integrity and reproducibility.

Introduction

This compound (CAS No. 209858-74-2) is a substituted picolinonitrile with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1] Its structure, featuring a chlorinated pyridine ring with methyl and nitrile functional groups, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any research and development pipeline. This guide will delve into the theoretical underpinnings and practical application of the three most common spectroscopic techniques used for the structural elucidation of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the chlorine, nitrile, and nitrogen atoms in the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | H-5 |

| ~ 7.3 | Singlet | 1H | H-3 |

| ~ 2.5 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts are in ppm relative to a TMS standard and may vary slightly depending on the solvent and concentration.

The two aromatic protons (H-3 and H-5) are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The methyl group protons will also appear as a sharp singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C-6 (attached to Cl) |

| ~ 152 | C-2 (adjacent to N and CN) |

| ~ 148 | C-4 (attached to CH₃) |

| ~ 125 | C-5 |

| ~ 122 | C-3 |

| ~ 117 | -CN (Nitrile carbon) |

| ~ 20 | -CH₃ |

Note: Predicted chemical shifts are in ppm relative to a TMS standard and may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is essential for sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

NMR Workflow Diagram

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | Methyl C-H stretch |

| ~ 2230 | Strong | C≡N (Nitrile) stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~ 800 | Strong | C-Cl stretch |

The strong absorption around 2230 cm⁻¹ is a highly characteristic peak for the nitrile functional group and serves as a key diagnostic feature in the IR spectrum.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 152 | ~100% | [M]⁺ (with ³⁵Cl) |

| 154 | ~33% | [M+2]⁺ (with ³⁷Cl) |

The characteristic M⁺ and M+2 peaks with an approximate 3:1 intensity ratio are a definitive indicator of the presence of one chlorine atom in the molecule. Fragmentation patterns may also be observed, providing further structural information.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Mass Spectrometry Workflow Diagram

Caption: General workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical industries.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

The Versatile Virtuoso: A Technical Guide to 6-Chloro-4-methylpicolinonitrile in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Strategic Building Block

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, halogenated nitrogen-containing heterocycles have carved a niche as exceptionally versatile intermediates. This guide delves into the core utility of one such molecule: 6-Chloro-4-methylpicolinonitrile . With its unique constellation of reactive sites—a nucleophilic substitution-prone chloro group, a modifiable cyano moiety, and a methyl group amenable to functionalization—this compound has emerged as a powerful tool in the synthetic chemist's repertoire, particularly in the realms of medicinal and agrochemical research.[1][2] This document will serve as an in-depth technical exploration of its reactivity, offering field-proven insights and detailed protocols for its application in key synthetic transformations.

At a Glance: Physicochemical Properties

A foundational understanding of a building block's physical and chemical characteristics is crucial for its effective implementation in a synthetic workflow.

| Property | Value | Reference |

| CAS Number | 209858-74-2 | [3] |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| Boiling Point | 283.6±35.0 °C (Predicted) | [4] |

| Appearance | White to off-white solid | [4] |

The Heart of Reactivity: A Triumvirate of Functional Groups

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the pyridine ring and the cyano group activates the C6-chloro substituent towards nucleophilic aromatic substitution (SNAr).[5] Simultaneously, the chloro group provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The cyano group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration.

Caption: Key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling: Forging New Bonds with Precision

The chloro substituent at the 6-position of the picolinonitrile scaffold serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6][7]

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryl and heteroaryl structures.[8] These motifs are prevalent in a vast number of pharmaceuticals, including kinase inhibitors.[9][10]

Sources

- 1. US10364247B2 - Preparation and use of novel protein kinase inhibitors - Google Patents [patents.google.com]

- 2. WO2011031896A3 - Pi3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. research.rug.nl [research.rug.nl]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 6-Chloro-4-methylpicolinonitrile: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor solubility can significantly impede drug absorption, leading to diminished bioavailability and therapeutic efficacy.[1] It is a factor that can dictate the formulation strategy, dosage form, and even the ultimate success of a drug candidate.[2][3] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, making this a critical hurdle for formulation scientists.[3] This technical guide provides an in-depth exploration of the solubility of 6-Chloro-4-methylpicolinonitrile, a heterocyclic compound with potential applications in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in agrochemical and pharmaceutical research.[4] Understanding its solubility in a range of common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide will delve into the predicted solubility of this compound, provide a robust experimental protocol for its determination, and discuss the underlying principles that govern its dissolution.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 209858-74-2 | [4][5][6] |

| Molecular Formula | C₇H₅ClN₂ | [4][5] |

| Molecular Weight | 152.58 g/mol | [4][5] |

| Boiling Point | 283.6°C at 760 mmHg | [4] |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point of similar compounds |

| Storage | 2-8°C, under an inert atmosphere | [5] |

Predicted Solubility of this compound in Common Organic Solvents

Direct experimental solubility data for this compound is not widely available in the public domain. However, by applying the fundamental principle of "like dissolves like" and drawing analogies with structurally similar compounds such as pyridine and other substituted picolinonitriles, we can predict its solubility profile.[7][8] The polarity of the solvent, its ability to form hydrogen bonds, and the inherent properties of the solute all play a crucial role.[7]

The structure of this compound features a polar pyridine ring and a nitrile group, which can act as a hydrogen bond acceptor. The presence of a chlorine atom and a methyl group adds to its non-polar character. This combination of polar and non-polar features suggests that its solubility will be nuanced across different solvent classes.

Table of Predicted Solubilities:

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The pyridine nitrogen can form hydrogen bonds with water, but the overall non-polar character from the chloromethyl-substituted ring likely limits aqueous solubility. |

| Methanol | Polar Protic | Moderate to High | Methanol is a polar protic solvent that can engage in hydrogen bonding with the pyridine nitrogen. The smaller alkyl chain compared to other alcohols makes it a better solvent for polar compounds. |